REACTION_CXSMILES
|
Cl[C:2]1[C@@H:3](N)[CH2:4][CH2:5][CH2:6][CH:7]=1.C1(=O)[N:13](N[C@H](C(O)=O)CC2C=CC=CC=2)[C:12](=[O:26])[C:11]2=CC=CC=[C:10]12>>[C:2]1([CH2:10][CH2:11][C:12]([NH2:13])=[O:26])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
(S)-2-chloro-cyclohex-2-enylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1[C@H](CCCC1)N
|
Name
|
phthalimido-L-phenyalanine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1N[C@@H](CC1=CC=CC=C1)C(=O)O)=O)=CC=CC2)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |